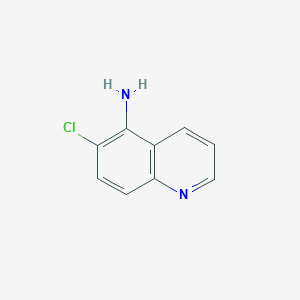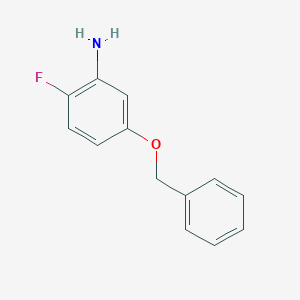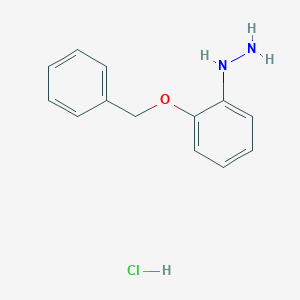![molecular formula C17H19N B112556 2-[1,1'-Biphenyl]-2-ylpiperidine CAS No. 383128-27-6](/img/structure/B112556.png)
2-[1,1'-Biphenyl]-2-ylpiperidine
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique
-
- Application : The porosity and framework structures of COFs have versatile applications .
- Methods : COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
- Results : COFs have been used in gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .
-
- Application : Biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their antibacterial activities .
- Methods : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
- Results : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
-
- Application : Biphenyl derivatives are often used in the construction of OLEDs due to their excellent luminescent properties .
- Methods : The biphenyl core is often functionalized with various groups to tune the emission wavelength and improve the device performance .
- Results : The use of biphenyl derivatives in OLEDs has led to devices with high efficiency and long operational lifetimes .
-
- Application : Certain biphenyl derivatives exhibit a phenomenon known as aggregation-induced emission, where they emit light upon aggregation .
- Methods : These compounds are often used in the development of sensors, bioimaging tools, and other optoelectronic devices .
- Results : The use of AIE-active biphenyl derivatives has opened up new possibilities in the field of sensing and imaging .
-
- Application : 2,2’-Dicarbazole-1,1’-biphenyl (2,2’-CBP) is a prospective host material for PHOLEDs .
- Methods : The synthesis of 2,2’-CBP is limited by the availability of starting materials. An efficient protocol for the synthesis of 2,2’-CBP has been reported, with an overall yield of about 90% starting from o-nitrobenzoic acid .
- Results : The use of 2,2’-CBP in PHOLEDs could potentially lead to devices with high efficiency .
-
- Application : Novel bis azo dyes derived from benzidine have been synthesized and evaluated for their dyeing performance .
- Methods : Benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo-hydrazo products which were then cyclized to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .
- Results : The synthesized dyes showed sensitivity to pH variation and were used to dye polyester fabric .
Safety And Hazards
This involves understanding the health risks associated with exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations of current methods, or new hypotheses based on recent research findings.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “2-[1,1’-Biphenyl]-2-ylpiperidine”, you may need to refer to scientific literature or databases. If you have access to a library or a university database, you might find more specific information there. You could also consider reaching out to a chemistry professor or a professional chemist for more detailed information.
Propriétés
IUPAC Name |
2-(2-phenylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMRTTOHRPGDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-2-ylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




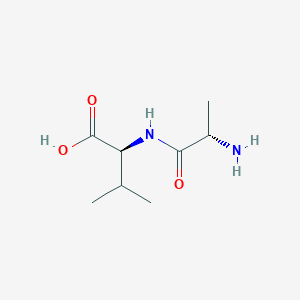
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
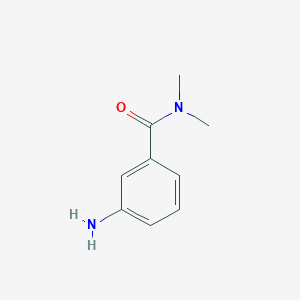
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
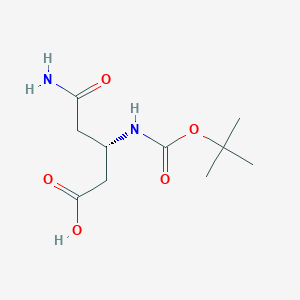
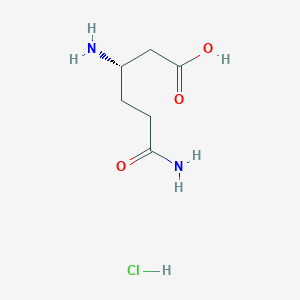
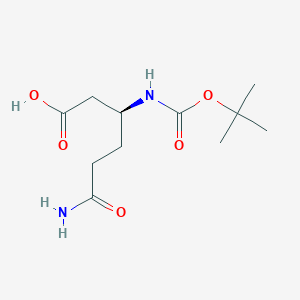
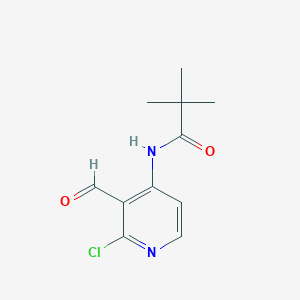
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
